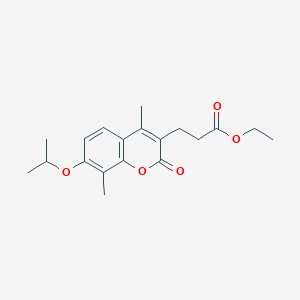![molecular formula C17H16BrN5O2 B11162814 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B11162814.png)
2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is an organic compound with a complex structure that includes a bromine atom, a methoxyphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of bromine in acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various nucleophiles for substitution reactions. The conditions often involve the use of solvents like acetic acid or chloroform and may require specific temperatures and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring are likely to play crucial roles in its binding to these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: A simpler compound with a bromine atom and a benzamide group.
N-[2-(2-methoxyphenyl)ethyl]benzamide: Lacks the bromine atom and the tetrazole ring.
5-(1H-tetrazol-1-yl)benzamide: Contains the tetrazole ring but lacks the methoxyphenyl group.
Uniqueness
2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H16BrN5O2 |
|---|---|
Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16BrN5O2/c1-25-16-5-3-2-4-12(16)8-9-19-17(24)14-10-13(6-7-15(14)18)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24) |
InChI Key |
CLYWGGYZXULBMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(diethylamino)propyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162739.png)
![3-benzyl-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11162745.png)
![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11162749.png)
![N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11162756.png)
![3-(3,4-dimethoxyphenyl)-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B11162761.png)
![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11162770.png)
![2-[(benzylsulfonyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B11162772.png)
![ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11162781.png)
![1-(4-ethylphenyl)-5-oxo-N-[4-(propylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11162783.png)
![7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11162784.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B11162801.png)
![diethyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]dipropanoate](/img/structure/B11162807.png)
![3-(benzylsulfonyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B11162809.png)
